Elimusertib - 1876467-74-1

Elimusertib

Catalog Number: EVT-260979
CAS Number: 1876467-74-1
Molecular Formula: C20H21N7O
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elimusertib (BAY 1895344) is a potent, selective, and orally bioavailable small molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase. [, , , , , , , , , , , , , , , , , , , ] ATR is a serine/threonine-protein kinase that acts as a critical regulator of the DNA Damage Response (DDR) pathway. [, , ] Activated by single-stranded DNA breaks and replication stress, ATR initiates a signaling cascade involving checkpoint kinase 1 (CHK1), ultimately leading to cell cycle arrest and DNA repair. [, , ] This process is crucial for maintaining genomic stability, particularly in rapidly dividing cells like those found in tumors. []

Elimusertib disrupts the DDR pathway by inhibiting ATR, leading to the accumulation of DNA damage and ultimately cell death. [, , , , , , , , , , , , , , ] This mechanism makes Elimusertib a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents. [, , , , , , , , , , , , ]

Future Directions
  • Biomarker Development: Identifying reliable predictive biomarkers is crucial for selecting patients most likely to benefit from Elimusertib therapy. [] Future research should focus on validating potential biomarkers, such as nuclear pCHK1 expression, [] ATRX mutations, [, ] and MGMT methylation status. []
  • Optimizing Combination Therapies: Further studies are needed to determine the optimal combinations of Elimusertib with other anticancer agents, including chemotherapy, radiation therapy, and targeted therapies like PARP inhibitors. [, , , , , , ] This includes determining optimal dosing schedules and evaluating efficacy in various cancer types and molecular subtypes.
  • Exploring Novel Delivery Systems: Continued research into novel drug delivery systems, such as the DNA hydrogels mentioned previously, [] could enhance Elimusertib's therapeutic index by improving its delivery to tumor sites while minimizing systemic exposure.

Ceralasertib (AZD6738)

  • Relevance: Ceralasertib is structurally related to elimusertib and exhibits a similar mechanism of action by inhibiting ATR. Studies have compared the in vitro and in vivo activity of ceralasertib and elimusertib, demonstrating that elimusertib exhibits stronger antitumor activity in several tumor models. [, , , , ]

Berzosertib (M6620, VX-970)

  • Relevance: Berzosertib shares the same target as elimusertib, inhibiting ATR kinase. This positions it as a comparable compound for evaluating the therapeutic potential of ATR inhibition in cancer. Preclinical studies have compared the toxicity profiles of berzosertib and elimusertib, alone and in combination with radiation therapy. [, ]

Gartisertib (M4344)

  • Relevance: Gartisertib, like elimusertib, targets ATR kinase, making it a relevant compound for comparison. Studies have examined the inhibitory potency of gartisertib in comparison to elimusertib and other ATR inhibitors in various cancer cell lines. []

Copanlisib

  • Relevance: While not structurally similar to elimusertib, copanlisib exhibits synergistic antitumor activity when combined with elimusertib. This synergy makes copanlisib a clinically relevant compound for combination therapies with elimusertib, particularly in lymphoma patients. []

Olaparib

  • Relevance: Though targeting a different pathway than elimusertib, olaparib's mechanism of action intersects with DNA damage response. Studies have demonstrated that elimusertib exhibits antitumor activity in models with both intrinsic and acquired resistance to PARP inhibitors, including olaparib. [, , ]

Talazoparib

  • Relevance: Talazoparib, like olaparib, acts on the DNA damage repair pathway. Studies have shown that elimusertib exhibits synergistic effects with talazoparib in inhibiting the growth of cancer cells, including BRCA2-deficient cells. [, ]

Temozolomide (TMZ)

  • Relevance: Temozolomide induces DNA damage, making it mechanistically relevant to the study of ATR inhibitors. Research indicates that the combination of temozolomide with ATR inhibitors like elimusertib may have synergistic antitumor effects in glioblastoma, particularly in tumors with MGMT promoter methylation. []

Gemcitabine

  • Relevance: Gemcitabine induces DNA damage, making it relevant to the study of ATR inhibitors. Research has shown strong synergistic effects when gemcitabine is combined with elimusertib in pancreatic cancer cell lines, suggesting a potential for this combination in treating pancreatic cancer. [, ]

Cisplatin

  • Relevance: Cisplatin induces DNA damage, making it mechanistically relevant to the study of ATR inhibitors. Studies have shown that combining elimusertib with cisplatin can synergistically inhibit the growth of certain cancer cell lines. []

5-Azacytidine

  • Relevance: While not directly structurally related to Elimusertib, 5-azacytidine was investigated in a study exploring novel chemotherapy delivery routes for choroid plexus carcinoma. The study highlighted the potential of combining 5-azacytidine with intra-arterially delivered chemotherapeutics. This is relevant to Elimusertib as the same study also investigated the efficacy of Elimusertib in combination with other agents delivered through an intra-arterial route. []
Synthesis Analysis

The synthesis of BAY-1895344 involves several key steps that utilize established organic chemistry techniques. The process begins with the formation of an intermediate through a palladium-catalyzed Suzuki coupling reaction. This step is crucial for constructing the naphthyridine backbone, which is essential for the compound's ATR inhibitory activity.

A detailed synthetic route includes:

  1. Formation of Intermediate: Starting from a suitable aryl halide and boronic acid under palladium catalysis.
  2. Nucleophilic Substitution: The introduction of the morpholine group occurs via nucleophilic substitution on a chlorinated intermediate.
  3. Final Modifications: The final steps involve the reaction with various acyl chlorides or sulfonyl chlorides to yield BAY-1895344 in high purity .
Molecular Structure Analysis

The molecular structure of BAY-1895344 is characterized by its unique arrangement of rings and functional groups that confer selectivity towards ATR. The compound features:

  • A naphthyridine core which is pivotal for binding to the ATR active site.
  • Morpholine and pyrazole substituents that enhance its pharmacokinetic properties.

Crystallographic studies have provided insights into the three-dimensional conformation of BAY-1895344, revealing how it interacts with the ATR kinase at a molecular level. This structural information is critical for understanding its mechanism of action and optimizing its efficacy .

Chemical Reactions Analysis

BAY-1895344 undergoes several chemical reactions during its synthesis and biological activity:

  1. Hydrogen Bonding: Interactions between functional groups in BAY-1895344 and residues in the ATR active site facilitate binding.
  2. Metabolic Transformations: In vivo studies indicate that BAY-1895344 is subject to metabolic processes, leading to various metabolites which can also exhibit biological activity.

The compound's stability and reactivity are influenced by its functional groups, which are designed to enhance selectivity and minimize off-target effects .

Mechanism of Action

The mechanism of action for BAY-1895344 involves its competitive inhibition of ATR kinase activity. By binding to the ATP-binding site of ATR, BAY-1895344 prevents phosphorylation events critical for DNA damage repair pathways. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.

Key data supporting this mechanism include:

  • In vitro assays demonstrating decreased phosphorylation levels of target proteins (e.g., γH2AX) following treatment with BAY-1895344.
  • In vivo studies showing enhanced tumor regression when combined with other therapies in models with DNA damage response deficiencies .
Physical and Chemical Properties Analysis

BAY-1895344 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 392.45 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents, facilitating its use in biological assays.
  • Stability: Demonstrated stability under physiological conditions, which is critical for therapeutic applications.

These properties are essential for determining the pharmacokinetics and bioavailability of BAY-1895344 in clinical settings .

Applications

BAY-1895344 has significant potential applications in scientific research and clinical settings:

Properties

CAS Number

1876467-74-1

Product Name

BAY-1895344

IUPAC Name

(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C20H21N7O/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25)/t13-/m1/s1

InChI Key

YBXRSCXGRPSTMW-CYBMUJFWSA-N

SMILES

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C

Solubility

Soluble in DMSO

Synonyms

BAY-1895344 HCl; BAY 1895344 HCl; BAY1895344 HCl

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.